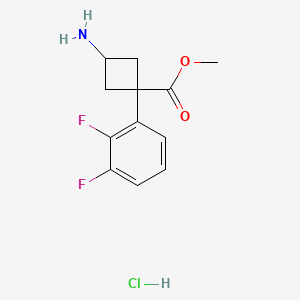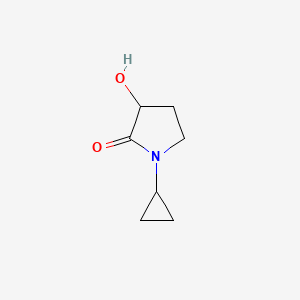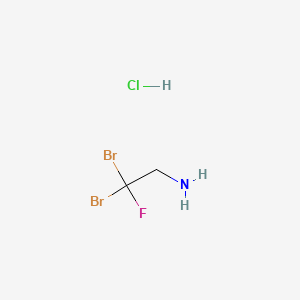
Methyl 2-ethynyl-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethynyl-5-fluorobenzoate is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzoic acid.
Sonogashira Coupling Reaction: The 2-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-ethynyl-5-fluorobenzoic acid.
Esterification: The resulting 2-ethynyl-5-fluorobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.
Nucleophilic Addition: Addition products with extended carbon chains or functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, such as enzymes or receptors.
Comparación Con Compuestos Similares
Methyl 2-fluorobenzoate: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
Methyl 2-ethynylbenzoate: Lacks the fluorine atom, reducing its potential for hydrogen bonding and other interactions.
Uniqueness: Methyl 2-ethynyl-5-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H7FO2 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
methyl 2-ethynyl-5-fluorobenzoate |
InChI |
InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |
Clave InChI |
RTQBZQSXMKMYQX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)

![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)



![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


